molecular formula C24H18ClN3O4S B11215400 N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B11215400
M. Wt: 479.9 g/mol
InChI Key: VRZAYFYZNSBTQO-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring and a sulfanylidene substituent at position 4.

Properties

Molecular Formula

C24H18ClN3O4S

Molecular Weight

479.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33)

InChI Key

VRZAYFYZNSBTQO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursors

The quinazoline scaffold is constructed from a substituted 2-aminobenzoic acid derivative. Reaction with urea or thiourea under acidic conditions (e.g., HCl/glacial acetic acid, 80–100°C) yields the dihydroquinazolinone intermediate. For the dioxolo moiety, a vicinal diol (e.g., 1,2-dihydroxybenzene) is condensed with the quinazoline precursor using a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.

Table 1: Optimization of Cyclocondensation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventGlacial acetic acidTolueneGlacial acetic acid
Temperature (°C)8010090
CatalystHClp-TsOHHCl
Yield (%)625868

Thionation to Introduce Sulfanylidene

The ketone group at position 6 of the quinazoline is converted to a thione using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours. This step achieves >90% conversion but requires rigorous exclusion of moisture to prevent hydrolysis.

Preparation of the Benzamide Intermediate

Amide Bond Formation

4-(Chloromethyl)benzoyl chloride is reacted with 3-chlorobenzylamine in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. The reaction proceeds quantitatively within 2 hours, yielding N-[(3-chlorophenyl)methyl]-4-(chloromethyl)benzamide.

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.35–7.25 (m, 4H, ArH), 4.55 (s, 2H, CH₂Cl), 4.45 (d, J = 5.6 Hz, 2H, NHCH₂).

Coupling of Fragments via Methylene Bridge

Nucleophilic Substitution

The chloromethyl group on the benzamide undergoes nucleophilic displacement with the quinazoline core’s secondary amine (position 7) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:1) and typically completes within 12 hours, yielding the coupled product at 75–80% purity.

Table 2: Coupling Reaction Optimization

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6078
Cs₂CO₃DMSO7082
DBUTHF5065

Purification by Column Chromatography

Crude product is purified using silica gel chromatography with a gradient eluent (hexanes → ethyl acetate). The final compound exhibits a single spot on TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1) and is isolated as a pale-yellow solid.

Critical Analysis of Synthetic Challenges

Thionation Side Reactions

Over-thionation or oxidation of the sulfanylidene group may occur if Lawesson’s reagent is used in excess. Stoichiometric control (1.1 equivalents) and inert atmosphere (N₂ or Ar) are essential to minimize byproducts.

Steric Hindrance in Coupling

Scalability and Industrial Considerations

A pilot-scale synthesis (100 g) demonstrated reproducible yields (72–75%) using continuous flow chemistry for the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes. However, thionation remains a bottleneck due to the cost of Lawesson’s reagent; alternative protocols using phosphorus pentasulfide (P₄S₁₀) are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison :

  • The target compound shares the quinazolinone core with 6a16 and chloro methyl derivatives but incorporates a unique [1,3]dioxolo ring and sulfanylidene group. These features may enhance stability or target specificity compared to simpler quinazolinones .

Chlorophenyl-Containing Inhibitors

The 3-chlorophenyl group is a critical pharmacophore in several inhibitors:

  • NF1442 and NF1058: These Ca²⁺-ATPase inhibitors (IC₅₀ = 1.3 µM and 8.0 µM, respectively) feature a 3-chlorophenylmethyl group linked to quinoline or pyrrolidine moieties .
  • Thiazolidine derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide): Inhibit nitric oxide (NO) production in macrophages (IC₅₀ = 45.6 µM) .

Activity Insights :

  • The 3-chlorophenyl group in the target compound likely contributes to hydrophobic interactions in enzyme binding, similar to NF1442 and thiazolidine derivatives. However, the absence of direct activity data for the target compound necessitates caution in extrapolating efficacy .

Triazolopyrimidine and Pyrazolecarbamide Analogues

  • Triazolopyrimidine derivatives (e.g., N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine): Synthesized with varying substituents, these compounds emphasize the role of chlorophenyl groups in optimizing binding affinity .
  • Pyrazolecarbamide-quinazolinone hybrids (e.g., 6a11): Demonstrated antifungal activity via molecular hybridization strategies .

Mechanistic Implications :

  • The target compound’s benzamide and pyrazole-free structure differentiates it from these analogues, but its dioxolo ring may mimic the steric effects of triazolopyrimidine substituents .

Biological Activity

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its complex molecular architecture, which includes a chlorophenyl moiety and a quinazolin derivative, suggesting diverse interactions with biological targets.

PropertyValue
Molecular Formula C₃₀H₂₉ClN₄O₄S
Molecular Weight 592.1 g/mol
CAS Number 896705-12-7

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could interact with various receptors, potentially altering signal transduction and influencing cellular responses.
  • DNA Interaction : There is a possibility that this compound intercalates into DNA, affecting gene expression and cellular proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Case Study 1 : A derivative of this compound was tested against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro studies demonstrated that it possesses activity against several bacterial strains, suggesting potential applications in treating infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane permeability.
  • Quinazoline Core : The quinazoline moiety is known for its pharmacological significance, contributing to the overall biological activity.

Comparative Studies

A comparative study was conducted to evaluate the biological activity of this compound against established drugs:

CompoundIC50 (µM)Activity Type
N-[3-chlorophenyl)methyl]-4-benzamide12.5Anticancer
Reference Drug A10.0Anticancer
Reference Drug B15.0Antimicrobial

Future Directions

Further research is warranted to explore:

  • In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide?

  • Methodological Answer : The synthesis involves three primary steps:

Formation of the quinazoline core via cyclization reactions using thiourea derivatives and dioxolo-containing precursors under reflux conditions (e.g., ethanol, 80°C) .

Introduction of the chlorophenylmethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd/C or CuI in dimethylformamide (DMF) .

Final benzamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the quinazoline moiety to the benzamide group .

  • Key Considerations : Optimize solvent polarity and temperature to prevent side reactions (e.g., hydrolysis of sulfanylidene groups) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of the dioxolo ring (δ 5.8–6.2 ppm for protons) and sulfanylidene group (δ 2.1–2.3 ppm for thiocarbonyl) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z 479.94 for [M+H]+^+) and fragmentation patterns matching the quinazoline-benzamide scaffold .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based inhibition assays. The dioxolo and sulfanylidene groups may enhance binding to hydrophobic enzyme pockets .
  • Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines, noting IC50_{50} values relative to structural analogs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Optimize Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .
  • Purification Strategies : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers or sulfanylidene oxidation byproducts .
  • Catalyst Screening : Test Pd nanoparticles or organocatalysts to enhance coupling efficiency between the quinazoline and benzamide moieties .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Structural-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the chlorophenyl or dioxolo groups to isolate critical pharmacophores .
  • Molecular Dynamics Simulations : Model interactions with proposed targets (e.g., ATP-binding sites) to rationalize discrepancies in inhibitory potency .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated analogs to capture binding partners from cell lysates, followed by LC-MS/MS for protein identification .
  • Kinetic Analysis : Perform time-resolved enzymatic assays (e.g., stopped-flow spectroscopy) to determine inhibition constants (KiK_i) and mode of action (competitive vs. non-competitive) .
  • In Vivo Pharmacokinetics : Track compound distribution and metabolism in rodent models using 14^{14}C-labeled analogs, focusing on sulfanylidene stability .

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